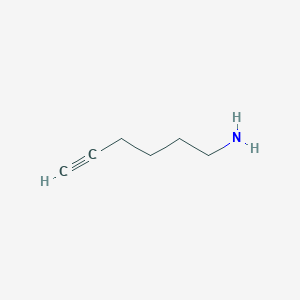

Hex-5-yn-1-amine

Descripción

Overview of Multifunctional Organic Compounds in Contemporary Research

Multifunctional organic compounds, molecules possessing two or more distinct functional groups, are of immense interest in modern chemical research. bowen.edu.ng These compounds serve as versatile building blocks, enabling the efficient construction of complex molecular architectures. researchgate.net Their importance stems from the ability of each functional group to participate in different chemical transformations, often independently of one another. This characteristic allows for the development of novel reaction pathways and the synthesis of high-value, stereochemically defined products from simpler starting materials. beilstein-journals.org

In fields such as drug discovery and materials science, multifunctional compounds are crucial. bowen.edu.ngrsc.org For instance, bifunctional molecules are key in the synthesis of step-growth polymers like polyesters and polyamides, where the two functional groups at opposite ends of the monomer enable the formation of long, linear chains. fiveable.me Moreover, the strategic placement of different functional groups can lead to materials with unique properties, including ferroelectricity and negative thermal expansion. rsc.org In atmospheric chemistry, highly oxidized multifunctional organic compounds (HOMs) play a significant role in the formation of tropospheric particles. acs.orgnih.gov The presence of multiple functional groups in these molecules, often with high oxygen-to-carbon ratios, contributes to their low volatility and ability to form aerosols. acs.orgnih.govcopernicus.org

Bifunctional catalysis is another area where these compounds are pivotal. beilstein-journals.org Catalysts containing two distinct functional groups, such as a Lewis base and a hydrogen-bond donor, can exhibit cooperative effects, leading to enhanced reactivity and stereocontrol in reactions that are otherwise challenging. beilstein-journals.org This approach has proven valuable in asymmetric synthesis, where the creation of specific stereoisomers is essential. beilstein-journals.org

Significance of Hex-5-yn-1-amine as a Core Building Block

This compound stands out as a prototypical bifunctional organic molecule, incorporating both a primary amine (-NH2) and a terminal alkyne (-C≡CH) group. chembk.comambeed.com This unique combination of a nucleophilic amine and a reactive alkyne within a flexible six-carbon chain makes it a valuable and versatile building block in organic synthesis. chembk.comambeed.combldpharm.com

The primary amine functionality allows for a wide range of chemical modifications, including N-alkylation, acylation, and the formation of imines and amides. Simultaneously, the terminal alkyne is a versatile handle for various transformations, most notably carbon-carbon bond forming reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira coupling, and alkynylation reactions. wiley-vch.denih.gov

The utility of this compound is demonstrated in its application as a bifunctional linker in the development of PROTACs (Proteolysis Targeting Chimeras), where it is used in the selective degradation of proteins like HDAC6. impurity.combldpharm.com It is also employed in supramolecular chemistry for the construction of palladium complexes. biosynth.com Furthermore, its structure is integral to the synthesis of substituted heterocycles. For example, it serves as a precursor in the titanium-catalyzed hydroamination/cyclization synthesis of N-substituted 2,5-dimethylpyrroles. scispace.com In this reaction, the amine and alkyne groups of two molecules of this compound (or related structures) react to form the pyrrole (B145914) ring system. scispace.com

The distinct reactivity of its two functional groups allows for sequential and orthogonal chemical modifications, providing a strategic advantage in the assembly of complex target molecules.

| Property | Value |

| Molecular Formula | C₆H₁₁N |

| Molar Mass | 97.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 50 °C |

| Density | 0.844 g/cm³ (predicted) |

| CAS Number | 15252-45-6 |

Table 1: Physicochemical Properties of this compound. Data sourced from multiple chemical suppliers and databases. chembk.combiosynth.com

| Application Area | Specific Use |

| Medicinal Chemistry | Building block for selective HDAC6 protein degraders (PROTACs). impurity.com |

| Heterocyclic Chemistry | Precursor for the synthesis of N-substituted pyrroles. scispace.com |

| Supramolecular Chemistry | Component for constructing palladium complexes. biosynth.com |

| Organic Synthesis | Bifunctional linker and reagent for forming carbon-carbon bonds. ambeed.com |

Table 2: Key Research Applications of this compound.

Historical Context and Evolution of Research on Terminal Alkynes and Primary Amines

The chemistry of terminal alkynes and primary amines has a rich and lengthy history, evolving from fundamental discoveries to sophisticated synthetic methodologies.

The journey of alkyne chemistry began in 1836 with the discovery of acetylene (B1199291) by Edmund Davy. wiley-vch.de A pivotal moment came in 1862 when Friedrich Wöhler developed a method for generating acetylene from calcium carbide. wiley-vch.de Early research focused on the acidic nature of the terminal alkyne's C-H bond, leading to the development of reactions involving metal acetylides. wiley-vch.dewikipedia.org The 20th century witnessed the emergence of powerful transition-metal-catalyzed reactions that revolutionized the use of alkynes in synthesis. The Pauson-Khand reaction, discovered around 1970, is a prime example, enabling the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones. wikipedia.orgbeilstein-journals.orgwindows.net Initially requiring stoichiometric amounts of cobalt carbonyl, the reaction has since been developed into catalytic and more efficient versions. wikipedia.org Other key developments include the Sonogashira coupling, which provides a method for coupling terminal alkynes with aryl or vinyl halides. wiley-vch.de

The synthesis of primary amines also has deep roots in the history of organic chemistry. numberanalytics.com Early methods often involved the reaction of ammonia (B1221849) with alkyl halides, a process that can be difficult to control and often leads to mixtures of primary, secondary, and tertiary amines. numberanalytics.com The Gabriel synthesis, a classic method for preparing primary amines, was developed to overcome this lack of selectivity by using a phthalimide (B116566) anion as an ammonia surrogate. numberanalytics.com Over the years, research has focused on developing more direct and efficient methods for primary amine synthesis. thieme-connect.com Reductive amination of aldehydes and ketones, and the reduction of nitro compounds, nitriles, and amides became standard techniques. mdpi.com More recently, significant progress has been made in catalytic methods, such as hydroamination and borrowing hydrogen or hydrogen-transfer reactions, which offer greener and more atom-economical routes to primary amines from alcohols. mdpi.commdpi.com The evolution in both alkyne and amine chemistry has provided the modern chemist with a powerful and diverse toolkit for the synthesis of complex molecules, including bifunctional compounds like this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hex-5-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHRYKLJYSRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903798 | |

| Record name | NoName_4549 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15252-45-6 | |

| Record name | Hex-5-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hex 5 Yn 1 Amine and Its Derivatives

Established Synthetic Routes to Hex-5-yn-1-amine

Several reliable methods have been developed for the synthesis of this compound. These routes offer different starting materials and reaction conditions, allowing for flexibility in laboratory and industrial settings.

Preparation via Reaction of Ammonia (B1221849) with 5-Hexynyl Halide (e.g., 5-Bromohexyne)

A straightforward approach to synthesizing this compound involves the nucleophilic substitution reaction between a 5-hexynyl halide, such as 5-bromohexyne, and ammonia. chembk.com This reaction proceeds via an S\N2 mechanism where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bearing the halogen. jove.com

A primary challenge with this method is the potential for over-alkylation. The initially formed primary amine is also a nucleophile and can react with additional alkyl halide molecules, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. jove.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. jove.comyoutube.com This increases the probability of the alkyl halide reacting with ammonia rather than the amine product. youtube.com

| Reactant 1 | Reactant 2 | Product | Key Consideration |

| 5-Hexynyl Halide | Ammonia | This compound | Use of excess ammonia to minimize polyalkylation jove.comyoutube.com |

Reduction of 2-Hexynenitrile (B14008416) using Diisopropylaminoborane (B2863991) [BH2N(iPr)2] with Catalytic Lithium Borohydride (B1222165) (LiBH4)

A specific and effective method for the synthesis of this compound is the reduction of 2-hexynenitrile. This transformation can be achieved using diisopropylaminoborane [BH2N(iPr)2] in the presence of a catalytic amount of lithium borohydride (LiBH4). nih.govresearchgate.netacs.org This reducing system has been shown to be effective for a variety of aliphatic and aromatic nitriles, yielding the corresponding primary amines in good yields. nih.govresearchgate.netacs.org

A significant advantage of this method is its selectivity. The diisopropylaminoborane/lithium borohydride system can reduce the nitrile group in the presence of non-conjugated alkynes, as demonstrated by the successful conversion of 2-hexynenitrile to this compound with an 80% yield. nih.govresearchgate.netacs.org However, it is important to note that this system is not selective for nitriles in the presence of aldehydes, as both functional groups will be reduced. nih.govresearchgate.net

| Starting Material | Reagent | Catalyst | Product | Yield |

| 2-Hexynenitrile | Diisopropylaminoborane | Lithium Borohydride | This compound | 80% nih.govresearchgate.netacs.org |

SN2 Alkylation of Ammonia with Alkyl Halides

The S\N2 alkylation of ammonia with alkyl halides is a fundamental method for amine synthesis. libretexts.orguomustansiriyah.edu.iq As good nucleophiles, ammonia and other amines can attack an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. libretexts.orguomustansiriyah.edu.iq The initial product is an ammonium salt, which is then deprotonated to yield the neutral amine. libretexts.org

However, as previously mentioned, this direct alkylation method often leads to a mixture of primary, secondary, and tertiary amines, along with quaternary ammonium salts, due to the nucleophilicity of the amine products. jove.comlibretexts.org To achieve a higher yield of the primary amine, a significant excess of ammonia is required to outcompete the amine product for the alkyl halide. libretexts.orglibretexts.org

Gabriel Amine Synthesis using Phthalimide (B116566) Alkylation

The Gabriel synthesis is a more controlled method for preparing primary amines from primary alkyl halides, avoiding the issue of overalkylation. byjus.comunacademy.com The process involves the deprotonation of phthalimide with a base like potassium hydroxide (B78521) (KOH) to form the phthalimide anion. libretexts.orgbyjus.com This anion, a potent nucleophile, then undergoes an S\N2 reaction with an alkyl halide. libretexts.orgyoutube.com

The resulting N-alkylphthalimide is subsequently cleaved to release the primary amine. nrochemistry.com This cleavage can be accomplished through acidic hydrolysis or, more commonly, by reaction with hydrazine (B178648) (the Ing-Manske procedure), which provides milder reaction conditions. byjus.comnrochemistry.com The Gabriel synthesis is particularly useful for converting primary alkyl halides into primary amines. youtube.com

| Step | Description | Reagents | Intermediate/Product |

| 1 | Deprotonation | Phthalimide, Potassium Hydroxide (KOH) | Potassium Phthalimide |

| 2 | Alkylation | Alkyl Halide | N-Alkylphthalimide |

| 3 | Cleavage | Hydrazine or Acidic Hydrolysis | Primary Amine, Phthalhydrazide or Phthalic Acid |

Reduction of Alkyl Azides with LiAlH4

An alternative to direct alkylation with ammonia is the azide (B81097) synthesis. This two-step process begins with the S\N2 reaction of an alkyl halide with the azide ion (N3⁻) to form an alkyl azide. libretexts.orglibretexts.orgpressbooks.pub The azide ion is an excellent nucleophile, and the resulting alkyl azide is not nucleophilic, thus preventing overalkylation. libretexts.orgpressbooks.pub

The alkyl azide is then reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this step. libretexts.orglibretexts.orgpressbooks.pub This method provides a clean route to primary amines from primary or secondary alkyl halides. libretexts.orgpressbooks.pub

Reductive Amination of Aldehydes and Ketones

Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orgorgoreview.comorganicchemistrytutor.com The reaction proceeds in two main stages: the formation of an imine or enamine intermediate followed by its reduction. orgoreview.com To produce a primary amine, an aldehyde or ketone is treated with ammonia in the presence of a reducing agent. orgoreview.comorganicchemistrytutor.com

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the initial carbonyl compound. libretexts.orgorgoreview.comjove.comacs.org Catalytic hydrogenation can also be employed. pressbooks.pub This method is highly adaptable, allowing for the synthesis of a wide range of amines by varying the carbonyl compound and the amine source. organicchemistrytutor.com

Curtius Rearrangement from Carboxylic Acids

The synthesis of this compound via the Curtius rearrangement would commence with a suitable carboxylic acid precursor, such as 6-heptynoic acid. The general mechanism involves the conversion of the carboxylic acid to an acyl azide. This is often achieved by first converting the carboxylic acid to an acid chloride, which is then reacted with an azide salt like sodium azide. organic-chemistry.orglibretexts.org Alternatively, the acyl azide can be generated directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.org

Once the acyl azide is formed, thermal or photochemical decomposition induces the rearrangement. This step involves the migration of the alkyl group and the loss of nitrogen gas (N₂) to form an isocyanate intermediate. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of the isocyanate, typically with water, leads to the formation of a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine, this compound, and carbon dioxide. organic-chemistry.orglibretexts.org

The Curtius rearrangement is known for its broad applicability to a wide range of carboxylic acids, including those with unsaturated functionalities like the alkyne group in the target molecule. nih.gov Milder, one-pot procedures have also been developed to streamline the process from the carboxylic acid to the amine. nih.govorganic-chemistry.org

Novel and Emerging Synthetic Strategies

In recent years, the development of novel synthetic methods has been driven by the principles of green chemistry and the increasing demand for enantiomerically pure compounds. These modern approaches aim to improve the efficiency, safety, and environmental impact of chemical syntheses.

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations include maximizing atom economy, minimizing waste, and utilizing environmentally benign solvents and catalysts.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate fewer byproducts. acs.org

For the synthesis of amine compounds, catalytic processes that involve the direct addition of an amine moiety to a hydrocarbon are considered ideal in terms of atom economy. acs.org For instance, the hydroamination of alkenes is a highly atom-economical route to secondary and tertiary amines. acs.org While not directly applicable to the synthesis of this compound from a standard precursor, the principles can guide the development of new, more efficient routes. For example, a hypothetical direct amination of a C6 alkyne precursor would represent a highly atom-economical approach. The development of catalysts for such transformations is an active area of research. researchgate.net

One strategy to improve the atom economy of established reactions like the Gabriel synthesis, which traditionally has poor atom economy, is the development of recoverable reagents. rsc.org This approach involves designing a reagent that can be recycled and reused, thus minimizing waste. rsc.org

The elimination of volatile organic solvents is a key goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions can offer significant advantages in terms of reduced waste, simplified work-up procedures, and sometimes, enhanced reaction rates. rsc.orgacs.orgresearchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. tandfonline.com The direct coupling of an aldehyde, an alkyne, and an amine (A³ coupling) to form propargylamines can be efficiently achieved using microwave irradiation without a solvent. tandfonline.com This methodology has been shown to be applicable to a wide range of substrates, including aliphatic aldehydes and amines, suggesting its potential for the synthesis of this compound analogs. rsc.orgtandfonline.com The use of catalysts like silver nitrate (B79036) can further promote these reactions. tandfonline.com

Ball milling is another solvent-free technique that has been successfully employed for the synthesis of chiral propargylamines. rsc.org This method involves the mechanical mixing of reactants in the absence of a solvent, often with a catalyst, to induce a chemical reaction. rsc.org

The use of enzymes (biocatalysis) and water as a reaction medium are cornerstones of green chemistry. aurigeneservices.comnih.govchinesechemsoc.org Biocatalytic processes often exhibit high selectivity and operate under mild conditions, while aqueous reactions can offer enhanced reaction rates and selectivities, in addition to being environmentally friendly. aurigeneservices.comdiva-portal.org

The synthesis of amines from alkynes and amines has been demonstrated in aqueous media using a manganese-based catalyst. nih.gov This oxidative amidation method provides a route to amides, which could potentially be reduced to the corresponding amines. More directly relevant is the development of amine dehydrogenases (AmDHs) for the biocatalytic synthesis of chiral amines. frontiersin.org These enzymes can catalyze the reductive amination of ketones to produce optically active amines, and their application to the synthesis of short-chain chiral amines has been demonstrated. frontiersin.org While not a direct synthesis of this compound, this technology could be adapted for the synthesis of chiral analogs.

The "on water" effect, where reactions are accelerated in aqueous suspensions, has been exploited for the polymerization of activated alkynes and aromatic amines. chinesechemsoc.org While this specific application is for polymer synthesis, it highlights the potential of aqueous media to facilitate reactions involving alkynes and amines. chinesechemsoc.org

Solvent-Free Synthesis Methodologies

Stereoselective Synthesis of this compound Analogues

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which often requires the use of chiral catalysts or auxiliaries.

A number of strategies have been developed for the stereoselective synthesis of amine-containing molecules. For instance, the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been achieved through a convergent route that allows for the introduction of diverse functional groups. beilstein-journals.org A key step in this synthesis is a highly diastereoselective ketone-to-amine conversion. beilstein-journals.org

The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines is another powerful method for the stereoselective synthesis of amino ketone derivatives. mdpi.com This approach has been used to prepare δ- and ε-amino ketones with high diastereoselectivity. mdpi.com These intermediates could then be further elaborated to provide chiral amine analogs.

Transition metal catalysis has also been extensively used for the stereoselective synthesis of amines. For example, indium(III)-catalyzed cascade cycloisomerization reactions of aryl 1,5-enynes have been used to stereoselectively form tricyclic frameworks. acs.org While this specific example leads to more complex structures, the underlying principles of stereocontrol in reactions involving alkynes are relevant.

Synthesis of Substituted this compound Derivatives (e.g., N-Benzyl-6-(trimethylsilyl)this compound)

The synthesis of substituted derivatives of this compound allows for the introduction of various functional groups, enabling the fine-tuning of the molecule's properties for specific applications. These substitutions can be performed at the nitrogen atom (N-substitution) or at the terminal alkyne (substitution at C-6). A key example is the synthesis of N-Benzyl-6-(trimethylsilyl)this compound, which incorporates both an N-benzyl group for protection or modification of the amine's reactivity and a trimethylsilyl (B98337) (TMS) group to protect the terminal alkyne.

Research Findings

A documented method for synthesizing N-Benzyl-6-(trimethylsilyl)this compound involves a C–N bond formation reaction between an amine and an alcohol, facilitated by an iron-based catalyst. acs.orgacs.org Specifically, benzylamine (B48309) is reacted with 6-(trimethylsilyl)hex-5-yn-1-ol (B2720299) in the presence of a tricarbonyl(cyclopentadienone)iron complex and an oxidant, trimethylamine (B31210) N-oxide. acs.org This reaction, often referred to as a "hydrogen borrowing" or "acceptorless dehydrogenative coupling" reaction, proceeds via the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

The reaction for N-Benzyl-6-(trimethylsilyl)this compound was conducted using benzylamine and 6-(trimethylsilyl)hex-5-yn-1-ol with tricarbonyl(1,3-di(trimethylsilyl)-4,5,6,7-tetrahydro-2H-inden-2-one)iron as the catalyst. acs.orgacs.org The product was isolated with a yield of 20%. acs.org It is noteworthy that an attempt to perform the same reaction with the non-TMS-protected alkyne, hex-5-yn-1-ol, did not result in the desired product. This suggests that the terminal alkyne may interfere with the iron catalyst, possibly causing catalyst inhibition, and highlights the importance of the TMS protecting group in this specific transformation. acs.org

The following table summarizes the key components and results of this synthetic method.

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product | Yield |

| Benzylamine | 6-(trimethylsilyl)hex-5-yn-1-ol | Tricarbonyl(1,3-di(trimethylsilyl)-4,5,6,7-tetrahydro-2H-inden-2-one)iron | Trimethylamine N-oxide | N-Benzyl-6-(trimethylsilyl)this compound | 20% acs.org |

Reactivity and Reaction Mechanisms of Hex 5 Yn 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine (-NH₂) group in Hex-5-yn-1-amine is characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both a Brønsted-Lowry base and, more importantly in many synthetic contexts, a potent nucleophile. byjus.commsu.edu As a nucleophile, the amine readily attacks electron-deficient centers (electrophiles) to form new carbon-nitrogen bonds. msu.edusavemyexams.com The nucleophilicity of the amine is fundamental to its role in a variety of chemical transformations. libretexts.org

The nucleophilic nitrogen of this compound can react with a wide array of electrophiles. The nature of the electrophile determines the final product.

Alkyl Halides: In the presence of alkyl halides (R-X), this compound acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a secondary amine. A potential complication of this reaction is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to yield a tertiary amine, which can in turn be alkylated to form a quaternary ammonium (B1175870) salt. savemyexams.comlibretexts.org

Acid Chlorides: With acid chlorides (or acid anhydrides), this compound undergoes a rapid nucleophilic acyl substitution to yield a stable N-substituted amide. libretexts.orglibretexts.org This reaction, known as acylation, is generally high-yielding and is a common method for protecting the amine group or for synthesizing amide-containing target molecules. libretexts.org

Carbonyl Compounds: this compound reacts with aldehydes and ketones in a nucleophilic addition reaction. The initial addition product is a carbinolamine, which is typically unstable and subsequently eliminates a molecule of water to form a stable imine (also known as a Schiff base). libretexts.orglibretexts.org

The following table summarizes the reactions of the primary amine moiety with various electrophiles:

Table 1: Reactions of the Primary Amine in this compound

| Electrophile Class | Specific Example | Reaction Type | Product Class |

|---|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Nucleophilic Substitution (SN2) | Secondary Amine |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution | Amide |

| Aldehyde | Acetaldehyde (CH₃CHO) | Nucleophilic Addition-Elimination | Imine |

| Ketone | Acetone ((CH₃)₂CO) | Nucleophilic Addition-Elimination | Imine |

Acylation is a robust and frequently employed reaction involving primary amines like this compound. The reaction with an acid chloride or acid anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride (or carboxylate) as a leaving group and forming the amide product. libretexts.org These reactions are typically fast and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated. libretexts.org The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. byjus.com

The reaction of amines with carbonyl compounds is a cornerstone of organic synthesis for forming carbon-nitrogen double bonds.

Imine Formation: As a primary amine, this compound reacts with aldehydes and ketones to form imines. libretexts.orgjove.com The reaction is acid-catalyzed and reversible. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom results in the final imine product. libretexts.org Careful control of pH is crucial; the reaction is typically fastest around pH 5, as sufficient acid is needed to protonate the carbinolamine, but not so much that it protonates the starting amine, rendering it non-nucleophilic. libretexts.orgorganicchemistrytutor.com

Enamine Formation: Enamines are formed when a secondary amine reacts with an aldehyde or ketone. libretexts.orgorgoreview.com They are structural isomers of imines, with the double bond located between the former carbonyl carbon and an adjacent alpha-carbon (C=C-N) rather than between the carbon and nitrogen (C=N). orgoreview.com Since this compound is a primary amine (possessing two hydrogens on the nitrogen), it exclusively forms imines upon reaction with aldehydes and ketones. organicchemistrytutor.com The formation of an enamine is not possible because the reaction intermediate, an iminium ion, lacks a second hydrogen on the nitrogen to be eliminated to form the C=N bond. Instead, a proton is lost from an adjacent carbon to form the C=C bond of the enamine. libretexts.org

Acylation Reactions to Form Amides

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group (C≡C-H) in this compound provides a second site for synthetic transformations, distinct from the amine chemistry. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (pKa ≈ 25), and the carbon-carbon triple bond can undergo various addition reactions. alfa-chemistry.com

The terminal alkyne is a key functional group for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and tolerance for a wide range of functional groups, which proceed under mild conditions. acs.org The most prominent example of a click reaction involving a terminal alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne, such as that in this compound, with an azide (B81097) (R-N₃) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. rsc.orgnobelprize.org This reaction has become a powerful tool in drug discovery, materials science, and bioconjugation due to its reliability and mild reaction conditions. acs.orgrsc.orgsemanticscholar.org

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing metallacycle before reductive elimination yields the stable triazole ring and regenerates the copper(I) catalyst. acs.org The presence of the primary amine in this compound offers a valuable handle for attaching this click-reactive moiety to other molecules or surfaces, either before or after the cycloaddition reaction. The reaction is compatible with the amine functionality, making this compound an ideal bifunctional linker. units.itacs.orgmedchemexpress.com

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Alkyne Component | Azide Component | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | 1-(6-Aminohexyl)-4-phenyl-1H-1,2,3-triazole |

"Click Chemistry" Reactions

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of copper-free click chemistry that utilizes the high ring strain of a cyclic alkyne to react with an azide, forming a stable triazole. While this compound itself contains a linear alkyne and is not "strained," it can be functionalized to incorporate a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which is highly reactive towards azides. lumiprobe.com This functionalization typically involves the reaction of the primary amine of this compound with an activated DBCO derivative, such as a DBCO-NHS ester. lumiprobe.com

The resulting DBCO-functionalized this compound can then readily undergo SPAAC with azide-containing molecules. This reaction is advantageous for biological applications as it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. advancedsciencenews.com The reaction mechanism involves a [3+2] dipolar cycloaddition between the strained alkyne and the azide. researchgate.net The rate of SPAAC reactions can be influenced by factors such as the type of buffer, pH, and temperature. rsc.org For instance, studies have shown that reaction rates can be higher in HEPES buffer compared to PBS and that increasing pH generally accelerates the reaction. rsc.org

The applications of SPAAC are extensive, particularly in bioconjugation, where it is used for labeling biomolecules in living systems. advancedsciencenews.commdpi.com For example, an antibody can be functionalized with a strained alkyne and then specifically linked to a dye or drug molecule carrying an azide group. mdpi.com

Palladium-Catalyzed Reactions involving Alkynes (e.g., Sonogashira Coupling)

Palladium catalysts are widely used to promote a variety of transformations involving alkynes. mdpi.com The Sonogashira coupling is a prominent example, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. nrochemistry.comorganic-chemistry.org This reaction is a cornerstone for the formation of carbon-carbon bonds and is instrumental in synthesizing conjugated enynes and other complex molecules. core.ac.uk

In the context of this compound, its terminal alkyne can readily participate in Sonogashira coupling reactions. The general mechanism proceeds through a catalytic cycle involving the palladium catalyst and a copper(I) co-catalyst. nrochemistry.com The key steps are:

Oxidative Addition: The aryl or vinyl halide oxidatively adds to the Pd(0) complex to form a Pd(II) species.

Transmetalation: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then transmetalates with the Pd(II) complex.

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A variety of palladium catalysts and ligands can be employed, and the choice can influence the reaction efficiency. fishersci.ca For example, the use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate-determining oxidative addition step. fishersci.ca The reactivity of the halide partner follows the general trend: I > OTf > Br > Cl. nrochemistry.com

Table 1: Examples of Sonogashira Coupling Conditions

| Reactants | Catalyst System | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| This compound derivative, Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | DMF | 60 °C | 6-phenylthis compound derivative | lookchem.com |

Reactions with Terminal Alkynes to Form N-Oxide Compounds

The terminal alkyne of this compound can be involved in reactions that lead to the formation of N-oxide compounds, though often indirectly. For instance, terminal alkynes can react with N,N-dialkylhydroxylamines in a retro-Cope elimination process to generate enamine N-oxides. nih.gov This reaction can be challenging with unactivated alkynes, but certain activating groups can facilitate the transformation at lower temperatures. nih.gov

More directly, the amine functionality of this compound can be transformed into other nitrogen-containing groups that subsequently form N-oxides. While direct reaction of the terminal alkyne to form an N-oxide is less common, the alkyne can participate in gold- or rhodium-catalyzed reactions where an external N-oxide, such as pyridine N-oxide or a derivative, acts as an oxygen atom transfer agent. organic-chemistry.orgresearchgate.net These reactions can convert the alkyne into α,β-unsaturated carbonyl compounds or other oxygenated products. organic-chemistry.org

Polymerization Reactions through Alkyne Functionalization

The alkyne group of this compound serves as a versatile handle for polymerization reactions. One common strategy is to first functionalize a polymer backbone with groups that can react with the alkyne, or conversely, to incorporate the alkyne into a monomer that is then polymerized. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for post-polymerization functionalization. researchgate.net

For example, a polymer with pendant azide groups can be readily cross-linked or functionalized by reacting it with this compound (or its derivatives). This approach allows for the introduction of specific functionalities onto the surface of polymer microspheres or into the bulk material. researchgate.net The efficiency and orthogonality of click reactions make them suitable for creating well-defined polymer architectures. researchgate.net

Alternatively, this compound can be used to synthesize functional monomers. The amine group can be modified, and the resulting alkyne-containing monomer can then be polymerized through various mechanisms, including those that directly involve the alkyne, such as cyclotrimerization to form substituted benzene (B151609) rings within the polymer structure. core.ac.uk

Tandem and Cascade Reactions involving this compound

The dual functionality of this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer a highly efficient means of rapidly increasing molecular complexity from simple starting materials.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound and its derivatives are a powerful strategy for constructing heterocyclic rings. The flexible four-carbon chain separating the amine and alkyne groups is well-suited for forming six-membered rings.

One example is the intramolecular hydroamination, as discussed previously, which can lead to the formation of piperidine (B6355638) derivatives. acs.org Another important class of intramolecular cyclizations involves radical reactions. For instance, an N-centered radical can be generated from a derivative of this compound, which then adds to the terminal alkyne in a 6-endo-trig cyclization. royalsocietypublishing.orgnottingham.ac.uk

Palladium-catalyzed cascade reactions are also prevalent. A typical sequence might involve an initial intermolecular reaction at the alkyne, such as a Sonogashira coupling, followed by an intramolecular cyclization involving the amine group. organic-chemistry.org For example, coupling this compound with an appropriately substituted aryl halide can generate an intermediate that, under the reaction conditions, undergoes a subsequent intramolecular amination to form a fused heterocyclic system.

Radical Cascade and Relay Reactions

Radical cascade and relay reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single, efficient process. These reactions are particularly useful for constructing complex cyclic and polycyclic structures. The reactivity of this compound and its derivatives in such transformations is largely governed by the intramolecular cyclization of radicals generated from the amino or alkynyl group.

The fundamental process often involves the cyclization of a 5-hexenyl-type radical, which can be generated from this compound. The cyclization of these radicals is a kinetically controlled process that generally favors the formation of a five-membered ring through a 5-exo-trig pathway over a six-membered ring via a 6-endo-trig pathway. This preference is attributed to the more favorable stereoelectronic requirements of the chair-like transition state in the 5-exo closure.

In the context of this compound derivatives, a radical can be initiated at various positions. For instance, an N-centered radical can be generated from a protected amine, which then participates in a hydrogen atom transfer (HAT) relay. This process, often catalyzed by transition metals like copper, can enable the selective functionalization of a remote C-H bond. nih.gov A notable example is the catalytic, regio- and enantio-selective δ-C-H cyanation of acyclic amines, which proceeds through an N-centered radical relay mechanism to afford chiral piperidines. nih.gov While this specific example uses acyclic amines, the principle is directly applicable to appropriately substituted derivatives of this compound for the synthesis of substituted piperidines. nih.govmdpi.com

A general representation of the radical cyclization of a this compound derivative is the formation of piperidine structures. mdpi.comrsc.org The process can be initiated by the addition of a radical to the alkyne, followed by an intramolecular cyclization of the resulting vinyl radical onto a tethered functional group, or by the formation of a radical at another position in the molecule that then cyclizes onto the alkyne.

For example, a radical cascade starting with an amidyl radical derived from a related compound, hex-5-yn-2-one, has been shown to create complex tetracyclic products with high stereocontrol. royalsocietypublishing.org This highlights the potential of the hex-5-yn scaffold in intricate radical-mediated transformations. The specific products and stereochemical outcomes of these radical cascades are highly dependent on the substrate, the nature of the protecting groups, and the reaction conditions employed. mdpi.com

Table 1: Key Concepts in Radical Reactions of this compound Derivatives

| Concept | Description | Potential Products |

|---|---|---|

| 5-exo vs. 6-endo Cyclization | The kinetically favored 5-exo-trig cyclization leads to five-membered rings, while the 6-endo-dig cyclization can lead to six-membered rings (piperidines). The regioselectivity can be influenced by the reaction conditions and substituents. | Substituted pyrrolidines and piperidines. |

| Radical Cascade | A sequence of intramolecular radical reactions where the formation of one bond triggers the next, leading to the rapid construction of polycyclic systems. | Complex N-heterocycles. |

| Hydrogen Atom Transfer (HAT) Relay | An N-centered radical abstracts a hydrogen atom from a remote carbon, generating a C-centered radical which can then undergo further reaction. This allows for selective remote C-H functionalization. | Functionalized piperidines and other heterocycles. nih.gov |

Multi-component Reactions

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. This compound is an excellent substrate for several MCRs, most notably the Ugi reaction and its variants.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org The primary amine functionality of this compound allows it to readily participate as the amine component in this reaction. The terminal alkyne group is retained in the product, making it available for subsequent transformations, such as click chemistry or further cyclizations.

A significant application of this compound and related propargylamines is in the Ugi-azide reaction, a variation of the U-4CR where hydrazoic acid (often generated in situ from trimethylsilyl (B98337) azide) replaces the carboxylic acid. This reaction yields 1,5-disubstituted tetrazoles. beilstein-journals.orgsciforum.netmdpi.com Tetrazoles are important heterocyclic motifs in medicinal chemistry as they can act as bioisosteres for carboxylic acids. core.ac.uk

The general scheme for the Ugi-azide reaction involving an alkynyl amine like propargylamine (B41283) (a close structural relative of this compound) is shown below.

General Scheme for Ugi-Azide Reaction: An aldehyde, an amine (e.g., propargylamine), an isocyanide, and an azide source react to form a 1,5-disubstituted tetrazole. sciforum.net

Research has demonstrated the synthesis of a variety of 1,5-disubstituted-1H-tetrazoles using propargylamine as the amine component, with various aldehydes and isocyanides, achieving good to excellent yields. sciforum.net This methodology is directly applicable to this compound.

Table 2: Examples of 1,5-Disubstituted-1H-Tetrazoles Synthesized via Ugi-Azide Reaction with Propargylamine

| Aldehyde | Isocyanide | Product Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 88 |

| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 85 |

| Benzaldehyde | tert-Butyl isocyanide | 80 |

| 2-Naphthaldehyde | Cyclohexyl isocyanide | 92 |

| 4-Methylbenzaldehyde | tert-Butyl isocyanide | 94 |

| 4-Methoxybenzaldehyde | Benzyl isocyanide | 95 |

Data sourced from a study on the Ugi-azide reaction with propargylamine, demonstrating the feasibility for the structurally similar this compound. sciforum.net

Furthermore, derivatives of this compound have been utilized in Ugi reactions as part of a synthetic strategy to create PROTAC (Proteolysis Targeting Chimera) MDM2 degraders, showcasing the utility of this MCR in the development of complex therapeutic agents. sci-hub.se The resulting Ugi product, containing the hexynyl moiety, can undergo subsequent Sonogashira coupling reactions to build even more elaborate molecular architectures. sci-hub.se

The Petasis reaction, another important MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. While direct examples with this compound are less common in the literature, its primary amine structure makes it a suitable candidate for this transformation, offering another potential avenue for the synthesis of complex amines.

Applications in Advanced Organic Synthesis and Materials Science

Hex-5-yn-1-amine as a Versatile Building Block

The strategic placement of its reactive groups makes this compound an exemplary building block for constructing molecules with significant structural complexity. Its ability to participate in sequential or one-pot reactions where both the amine and alkyne moieties are functionalized has streamlined the synthesis of valuable chemical entities.

Heterocyclic compounds are foundational to pharmaceuticals and functional materials. The dual functionality of this compound is exceptionally well-suited for intramolecular and intermolecular cyclization strategies, providing efficient pathways to a variety of nitrogen-containing ring systems.

Isoquinolones are a prominent class of N-heterocycles with significant biological activity. Modern synthetic methods frequently employ transition-metal-catalyzed [4+2] annulation reactions between amides and alkynes to construct the isoquinolone core. encyclopedia.pubmdpi.com Catalytic systems based on rhodium, cobalt, and nickel have proven effective for this transformation. encyclopedia.pubmdpi.com Another innovative approach involves a visible-light-promoted denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones, which proceeds at room temperature. nih.gov this compound is an ideal substrate for these reactions, with its terminal alkyne participating in the cyclization to introduce a pendant aminoalkyl chain, a useful feature for further functionalization or for modulating the pharmacological properties of the final product.

| Catalyst/Promoter | Co-catalyst/Additive | Reactant 1 | Reactant 2 | Product | Ref. |

| [CpCo(CO)I2] | AgOAc | N-chlorobenzamide | Terminal Alkyne | 3-substituted N-H Isoquinolone | encyclopedia.pub |

| [Ni(dppe)Br2] | Zn, Et3N | o-halobenzamide | Internal Alkyne | N-substituted Isoquinolone | mdpi.com |

| Visible Light | Photocatalyst | 1,2,3-benzotriazinone | Terminal Alkyne | Substituted Isoquinolone | nih.gov |

| [CpCo(III)] | CuO | Primary Arylamide | Internal Alkyne | Mono-annulated Isoquinolone | rsc.org |

Imidazopyridines represent another critical scaffold in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory and antiviral properties. nih.govmdpi.com Numerous synthetic strategies leverage terminal alkynes to construct this fused heterocyclic system. beilstein-journals.org Gold-catalyzed redox reactions between 2-aminopyridine (B139424) N-oxides and alkynes provide a mild and atom-economical route to imidazo[1,2-a]pyridines. nih.gov Copper-catalyzed three-component reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne also efficiently generate these structures. beilstein-journals.org Furthermore, multicomponent reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction offer rapid access to diverse, drug-like imidazopyridine scaffolds. nih.govnih.gov The terminal alkyne of this compound makes it a suitable partner in these syntheses, enabling the creation of imidazopyridine derivatives bearing a flexible linker for further modification or for probing interactions with biological targets.

| Catalyst System | Reaction Type | Reactants | Product | Ref. |

| PicAuCl2 / Acid | Redox Cyclization | 2-aminopyridine N-oxide, Alkyne | Imidazo[1,2-a]pyridine | nih.gov |

| CuI / NaHSO4·SiO2 | Three-component Domino | 2-aminopyridine, Aldehyde, Terminal Alkyne | Imidazo[1,2-a]pyridine | beilstein-journals.org |

| Sc(OTf)3 | Groebke–Blackburn–Bienaymé | Heterocyclic Amidine, Aldehyde, Isocyanide | Imidazopyridine | nih.gov |

| Iron(III) | Oxidative Diamination | 2-aminopyridine, Nitroalkene | 2-nitro-3-arylimidazo[1,2-a]pyridine | organic-chemistry.org |

Pyrrolo[1,2-α]quinoxalines are tricyclic scaffolds that have garnered significant interest for their applications in medicinal chemistry and as photofunctional materials. researchgate.netresearchgate.netnih.gov The synthesis of these complex fused systems often relies on advanced catalytic methods. Gold-catalyzed intramolecular hydroamination of appropriately substituted N-alkynyl indoles represents a powerful strategy for constructing related polycyclic frameworks like 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.com This reaction proceeds selectively via a 6-exo-dig cyclization, followed by isomerization to yield the final aromatic product. mdpi.com Another key approach involves the gold-catalyzed hydroamination/hydroarylation cascade of aminoalkynes with terminal alkynes to build pyrrolo[1,2-a]quinolines. acs.org In these contexts, this compound can be envisioned as a precursor to the necessary aminoalkyne substrate. For instance, the amine functionality could first be used to construct a 1-(2-aminophenyl)pyrrole intermediate, which then undergoes intramolecular cyclization via the pendant alkyne group to form the target fused ring system.

In drug discovery, a molecular scaffold refers to the core structure of a molecule. This compound is an ideal starting material for generating novel scaffolds due to its capacity to participate in reactions that build molecular complexity and three-dimensionality. chemscene.comacs.org

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules for biological activity. enamine.net The modular nature of this compound makes it exceptionally suitable for this purpose, particularly through the use of "click chemistry." The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and chemoselective reaction that joins an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. acs.org

A notable example is the synthesis of a library of potential dopamine (B1211576) D3 receptor ligands. nih.gov In this work, a derivative of this compound, 1-(hex-5-yn-1-yl)-4-(2-methoxyphenyl)piperazine, was used as the alkyne-bearing component. nih.gov This intermediate was systematically reacted with a variety of in situ-generated azides to produce a library of novel 1,2,3-triazole-containing compounds. nih.gov This approach highlights the power of using this compound as a linker to rapidly generate a multitude of structurally related yet distinct molecules for biological screening. nih.govoup.com

| Library Component | Role | Starting Material/Precursor | Ref. |

| 1-(Hex-5-yn-1-yl)-4-(2-methoxyphenyl)piperazine | Alkyne-bearing scaffold | Hex-5-yn-1-ol tosylate, 1-(2-methoxyphenyl)piperazine | nih.gov |

| Various Amines | Azide precursors (formed in situ) | e.g., Benzylamine (B48309), Phenethylamine | nih.gov |

| Copper(I) Iodide | Catalyst for CuAAC reaction | CuI | nih.gov |

A major goal in contemporary medicinal chemistry is the exploration of novel chemical space, moving beyond traditional flat, sp2-hybridized aromatic structures towards more complex, three-dimensional sp3-rich molecules. mdpi.com Molecules with greater three-dimensionality often exhibit improved physicochemical properties and can lead to higher success rates in clinical development. The bifunctional nature of this compound, with its flexible alkyl chain, provides an excellent platform for building such sp3-rich scaffolds. researchgate.net

By serving as a versatile linker and a precursor for a multitude of cyclization reactions, it enables the synthesis of diverse heterocyclic and polycyclic systems. beilstein-journals.orgmdpi.com These reactions transform a simple, linear molecule into complex architectures that occupy new regions of chemical space. The ability to generate libraries of compounds based on these novel scaffolds is crucial for identifying new lead compounds in drug discovery programs. acs.orgenamine.net The strategic use of building blocks like this compound is therefore essential for expanding the structural diversity of screening collections and increasing the probability of discovering next-generation therapeutics.

Design and Synthesis of Compound Libraries

Preparation of Polymeric Materials

The presence of both an amine and an alkyne group in this compound makes it a suitable monomer for the synthesis of functional polymers through various polymerization techniques. The "amino-yne" reaction, a nucleophilic addition of an amine to an activated alkyne, is a particularly efficient method for creating heteroatom-containing polymers. bham.ac.uk

This compound can be utilized in the synthesis of functional polymers. The amino and alkyne groups allow for post-polymerization modifications, enabling the introduction of various functionalities. For instance, the amino-yne click polymerization is a powerful tool for creating poly(β-aminoacrylate)s with well-defined structures and high molecular weights. acs.org This type of polymerization is highly regio- and stereospecific, yielding exclusively the anti-Markovnikov addition product with a 100% E-isomer configuration. acs.org

The resulting polymers often possess desirable properties such as good solubility, high thermal stability, and strong UV-light shielding efficiency. researchgate.net The versatility of the amino-yne reaction allows for the preparation of polymers with advanced structures and diverse properties. researchgate.net

Amphiphilic polymers, containing both hydrophilic and hydrophobic segments, can be synthesized using monomers like this compound. These polymers can self-assemble in solution to form nanoparticles with various applications. The polymerization of a fluorescent amine monomer has been used to study the aggregation behavior of amphiphilic amino-yne polymers as they form nanoparticles. acs.org

Hyperbranched poly(ester-enamine)s, synthesized via the spontaneous amino-yne click reaction, can be rendered amphiphilic by further functionalization. nih.gov For example, a PEGylated hyperbranched poly(ester-enamine) copolymer can self-assemble into micelles in water. nih.gov These micelles have been used to stabilize gold nanoparticles, which demonstrated significant catalytic activity in the reduction of nitrobenzene (B124822) compounds. nih.gov

Functional Polymers and Copolymers

Precursors for Fluorescent Dyes and Ionic Liquids

This compound serves as a valuable precursor for the synthesis of fluorescent dyes and ionic liquids. chembk.com The terminal alkyne group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach fluorophores. For example, JOE, a fluorescein (B123965) derivative, is available as an azide and can be attached to alkyne-modified molecules. lumiprobe.com Similarly, HEX (hexachlorofluorescein) is another fluorescent dye that can be used to label oligonucleotides. genelink.com

The synthesis of ionic liquids can also involve amine precursors. researchgate.net While direct synthesis of ionic liquids from this compound is not explicitly detailed in the provided context, the general principles of ionic liquid synthesis often involve the quaternization of amines or acid-base neutralization reactions. For instance, bicyclic 1,2,3-triazolium ionic liquids have been synthesized from 5-hexyn-1-ol, a related compound, through a multi-step process. mdpi.com

Role in Supramolecular Chemistry and Catalysis

The distinct functionalities of this compound make it a valuable component in the construction of supramolecular assemblies and in the field of catalysis.

Formation of Palladium Complexes in Homogeneous Catalysis

This compound can act as a building block for the creation of palladium complexes used in homogeneous catalysis. biosynth.comcymitquimica.com The amine group can coordinate to the palladium center, and the alkyne group can either remain as a pendant functional group for further reactions or interact with the metal center. The nucleophilic attack of the amine on a palladium complex is a key step in the formation of new chemical bonds in catalytic cycles. biosynth.comcymitquimica.com Palladium complexes are known to be active catalysts for various transformations, including olefin isomerization. researchgate.net

Applications in Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net this compound, with its terminal alkyne group, is a key player in one of the most prominent bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." researchgate.netnih.gov

The CuAAC reaction is a highly efficient and specific reaction between an alkyne and an azide, forming a stable triazole linkage. beilstein-journals.org The reaction is lauded for its high yields, tolerance of a wide range of functional groups, and the ability to be performed in aqueous environments, making it ideal for biological applications. nih.govbeilstein-journals.org The terminal alkyne of this compound can be readily reacted with azide-modified biomolecules, enabling their labeling, visualization, and manipulation.

Detailed Research Findings:

Peptide and Protein Labeling: Researchers have successfully utilized derivatives of this compound for the site-specific labeling of peptides and proteins. For instance, a study demonstrated the chemoselective modification of methionine residues in peptides using an alkyne-bearing reagent derived from a related compound, hex-5-yn-1-ol. bldpharm.com This allows for the introduction of reporter tags, such as fluorescent dyes or affinity labels, at specific locations within a protein's structure. The amine functionality of this compound provides a convenient point of attachment for such reporter groups prior to the bioconjugation reaction.

Oligonucleotide Modification: The CuAAC reaction employing alkyne-functionalized molecules like this compound has been instrumental in the modification of oligonucleotides. units.it By incorporating an azide group into a DNA or RNA strand, subsequent reaction with an alkyne-bearing molecule allows for the attachment of various functionalities, including fluorescent probes and other reporter groups. This has significant implications for genetic analysis and diagnostics. units.it

Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this compound or its derivatives to facilitate their use in biomedical applications. In one study, silica-core nanoparticles with a PEG-shell were functionalized with azide groups. These were then reacted with a peptide containing a terminal alkyne, derived from a similar alkyne-containing amine, via CuAAC. mdpi.com This approach allows for the covalent attachment of targeting ligands and therapeutic agents to the nanoparticle surface, enhancing their efficacy and specificity. mdpi.com

Synthesis of Complex Biomolecular Architectures: The bifunctionality of this compound is exploited in the synthesis of more complex biomolecular constructs. For example, it can be used to link different biomolecules together. A peptide can be attached to the amine group, and the alkyne can then be used to "click" this assembly onto another molecule, such as a polymer or another biomolecule bearing an azide group. This modular approach is highly valuable in the construction of sophisticated systems for drug delivery and diagnostics.

The versatility of this compound in bioorthogonal chemistry and bioconjugation continues to drive innovation in chemical biology, providing powerful tools to probe and manipulate biological processes with high precision.

Advanced Spectroscopic and Computational Studies of Hex 5 Yn 1 Amine and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is indispensable for the unambiguous structural confirmation and detailed electronic and vibrational analysis of hex-5-yn-1-amine. This typically involves a combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, high-resolution mass spectrometry, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The terminal alkyne proton (H-6) would typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons along the carbon chain (H-2, H-3, H-4, and H-5) would present as multiplets in the aliphatic region of the spectrum. The protons of the aminomethylene group (H-1) would likely appear as a triplet, coupled to the neighboring methylene group. The amine protons themselves would typically give a broad singlet, the chemical shift of which can be concentration and solvent dependent. For instance, in a related derivative, N-benzyl-6-(trimethylsilyl)this compound, the methylene protons adjacent to the amine and the trimethylsilyl-protected alkyne show distinct triplets at 2.58 ppm and 2.17 ppm, respectively nih.gov.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, six distinct signals would be anticipated. The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts, with the terminal carbon (C-6) appearing at a different shift than the internal one (C-5). The four sp³-hybridized carbons of the alkyl chain would resonate in the upfield region of the spectrum. In the derivative N-benzyl-6-(trimethylsilyl)this compound, the alkyne carbons are observed at 107.2 and 84.6 ppm, while the aliphatic carbons appear at 48.8, 29.2, 26.4, and 19.8 ppm nih.gov.

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom in the primary amine group. The chemical shift of the nitrogen in this compound would be indicative of its hybridization and the nature of its interactions.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Illustrative NMR Data for a Related Compound: N-benzyl-6-(trimethylsilyl)this compound nih.gov

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |

| ArH | 7.22–7.31 (4H, m), 7.11–7.22 (1H, m) | 140.41, 128.40, 128.1, 126.9 |

| PhC H₂NH | 3.72 (2H, s) | 54.0 |

| NHC H₂CH₂ | 2.58 (2H, t, J = 6.9 Hz) | 48.8 |

| C H₂C≡CTMS | 2.17 (2H, t, J = 6.9 Hz) | 19.8 |

| CH₂C H₂CH₂CH₂ | 1.45–1.59 (4H, m) | 29.2, 26.4 |

| NH | 1.41 (1H, br s) | - |

| C≡C TMS | - | 107.2 |

| C ≡CTMS | - | 84.6 |

| CCSi(C H₃)₃ | 0.07 (9H, s) | 0.1 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, the FTIR spectrum would be characterized by several key absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would typically appear as a weak absorption in the region of 2100-2150 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to be observed as two bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be located just below 3000 cm⁻¹. Additionally, N-H bending vibrations would be present in the 1590-1650 cm⁻¹ region. For the related compound N-benzyl-6-(trimethylsilyl)this compound, a characteristic N-H stretch is observed at 3301 cm⁻¹ nih.gov.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, weak) |

| Alkyne | C≡C Stretch | 2100-2150 (weak) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Aliphatic | C-H Stretch | <3000 |

| Primary Amine | N-H Bend (scissoring) | 1590-1650 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₆H₁₁N), the calculated monoisotopic mass is 97.089149 Da. An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition. For example, the derivative N-benzyl-6-(trimethylsilyl)this compound provided a high-resolution mass spectrum with an [M+H]⁺ ion at m/z 260.1829, which was in excellent agreement with the calculated value of 260.1829 for C₁₆H₂₆NSi nih.gov.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula. For this compound (C₆H₁₁N), the theoretical elemental composition is approximately 74.17% Carbon, 11.41% Hydrogen, and 14.41% Nitrogen. Experimental results from elemental analysis should fall within a narrow margin of these theoretical values to support the purity and proposed formula of the compound.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, offer a powerful complement to experimental studies by providing detailed insights into the geometric, electronic, and energetic properties of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of organic molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts and FTIR vibrational frequencies. These calculated values can then be compared with experimental data to aid in the assignment of signals and to validate the computational model.

Analyze electronic structure: Investigate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity, particularly the nucleophilic character of the amine and the reactivity of the alkyne.

Determine conformational preferences: The flexibility of the hexyl chain allows for multiple conformations. DFT calculations can be used to determine the relative energies of different conformers and identify the most stable structures in the gas phase or in solution (using implicit solvent models).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape, solvation dynamics, and interactions with other molecules or biological targets. While specific MD studies focusing exclusively on this compound are not extensively documented in public literature, the principles and applications can be understood from simulations of similar molecules, such as other primary amines and terminal alkynes. tandfonline.comifpenergiesnouvelles.frulisboa.pt

An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system of particles. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The molecule would be placed in a simulated environment, such as a box of water molecules, to mimic aqueous conditions. The simulation then solves Newton's equations of motion for every atom, providing a trajectory that describes how the positions and velocities of the atoms change over time. ifpenergiesnouvelles.fr

From these trajectories, various properties can be analyzed. For instance, the conformational flexibility of the four-carbon chain can be assessed by monitoring the dihedral angles along the backbone. This can reveal the most stable conformations of the molecule in solution and the energy barriers between them. Furthermore, the solvation shell around the polar amine group and the non-polar alkyne terminus can be characterized by calculating radial distribution functions. This would show how water molecules, for example, arrange themselves around the functional groups, which is crucial for understanding the molecule's solubility and reactivity in a protic solvent.

Recent research has utilized MD simulations to understand the behavior of primary amines at interfaces and in bulk solution, providing data on properties like density and enthalpy of vaporization. ulisboa.pt Similarly, MD simulations have been employed to study the interactions of terminal alkynes. For example, simulations have shown that the π-electron-rich alkyne can form non-covalent interactions with certain amino acid residues in proteins, which can be a stabilizing factor at an aptamer-protein interface. acs.orgnih.gov This suggests that MD simulations of this compound could be valuable in predicting its binding behavior in a biological context. The development of force field parameters for terminal alkynes for use in such simulations is an active area of research. byu.edu

Below is a hypothetical data table illustrating the types of information that could be obtained from an MD simulation of this compound in a water box.

| Property | Calculated Value | Significance |

|---|---|---|

| Radius of Gyration (Rg) | 3.2 ± 0.2 Å | Indicates the compactness of the molecule's conformation over time. |

| End-to-End Distance (N to C1) | 4.5 ± 0.5 Å | Measures the average distance between the two ends of the molecule, reflecting its flexibility. |

| Amine-Water H-Bonds | 3.1 ± 0.8 | Quantifies the average number of hydrogen bonds between the amine group and surrounding water molecules. |

| Alkyne-Water Interactions | Weakly Structured | Describes the nature of the solvation around the hydrophobic alkyne group. |

| C2-C3-C4-C5 Dihedral Angle | Bimodal distribution at 65° and 175° | Reveals the most populated rotational states (gauche and anti) of the alkyl chain. |

Prediction of Reactivity and Selectivity

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the chemical reactivity and selectivity of molecules like this compound. These methods allow for the calculation of the electronic structure, providing insights into which parts of the molecule are likely to participate in chemical reactions and how.

The reactivity of this compound is governed by its two functional groups: the nucleophilic primary amine and the terminal alkyne, which can act as a weak acid or participate in addition reactions and couplings. DFT calculations can map the electrostatic potential (ESP) onto the molecule's electron density surface. This map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, confirming its nucleophilic character. The terminal hydrogen of the alkyne would show a slightly positive potential, consistent with its acidic nature.

DFT can also be used to model reaction mechanisms and predict regioselectivity. For instance, in a reaction where this compound acts as a nucleophile, DFT can be used to calculate the activation energies for the attack of the amine on different electrophilic sites of another molecule. Similarly, for reactions involving the alkyne group, such as hydroamination or cycloadditions, DFT can help determine which of the two alkyne carbons is more susceptible to nucleophilic or electrophilic attack by calculating the energies of the transition states for the different possible pathways. frontiersin.orgmdpi.com The calculation of Fukui indices, which indicate the change in electron density at a particular atom upon the addition or removal of an electron, can also be used to predict the most reactive sites for nucleophilic and electrophilic attack. rsc.org